molecular formula C16H16N6O3 B4229651 N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B4229651
M. Wt: 340.34 g/mol
InChI Key: LGWXWVLDQFTJKC-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a 1H-pyrazol group, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The 1H-pyrazol group is a five-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a compound with a 1H-pyrazol group would include a five-membered ring with two nitrogen atoms. The exact structure would depend on the other components of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Compounds with a 1H-pyrazol group are generally soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some compounds with a 1H-pyrazol group have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-12-4-2-3-5-13(12)9-20-7-6-15(19-20)18-16(23)11-21-10-14(8-17-21)22(24)25/h2-8,10H,9,11H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWXWVLDQFTJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 4
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

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